molecular formula C17H18FNO2 B13047439 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide

2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide

Cat. No.: B13047439
M. Wt: 287.33 g/mol
InChI Key: AUECVJDZMYZFCB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide is a chemical compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, attached to an acetamide moiety with a phenethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-3-methoxybenzaldehyde and phenethylamine.

    Formation of Intermediate: The aldehyde group of 2-fluoro-3-methoxybenzaldehyde reacts with phenethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acetylation: The amine is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 2-(2-Hydroxy-3-methoxyphenyl)-N-phenethylacetamide.

    Reduction: 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylamine.

    Substitution: 2-(2-Methoxy-3-methoxyphenyl)-N-phenethylacetamide.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide involves its interaction with specific molecular targets. The fluoro and methoxy groups may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of fluoro and methoxy groups, along with the phenethylacetamide moiety, makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H18FNO2/c1-21-15-9-5-8-14(17(15)18)12-16(20)19-11-10-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,19,20)

InChI Key

AUECVJDZMYZFCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)CC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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